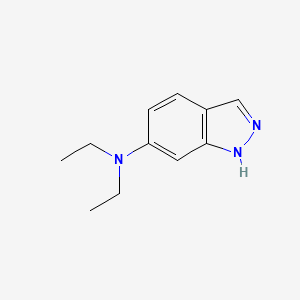

N,N-Diethyl-1H-indazol-6-amine

Description

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

N,N-diethyl-1H-indazol-6-amine |

InChI |

InChI=1S/C11H15N3/c1-3-14(4-2)10-6-5-9-8-12-13-11(9)7-10/h5-8H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

GLFBUNHECYWSGH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=NN2 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethyl 1h Indazol 6 Amine

Direct Alkylation Strategies for Secondary and Tertiary Amine Formation

Direct alkylation of the 6-amino group with an ethylating agent, such as ethyl halide, is a straightforward approach. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts and to achieve the desired N,N-diethyl substitution can be challenging. The reaction conditions, including the base, solvent, and temperature, play a significant role in the regioselectivity and yield of the N-alkylation. researchgate.net The use of a suitable base, such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), has been shown to be effective for N-1 selective indazole alkylation. beilstein-journals.org

Reductive Amination Pathways for N,N-Diethyl Installation

Reductive amination offers a more controlled method for the formation of the N,N-diethylamino group. masterorganicchemistry.com This two-step process involves the initial reaction of the 1H-indazol-6-amine with an aldehyde (acetaldehyde in this case) to form an intermediate imine or enamine, which is then reduced in situ to the desired tertiary amine. This method avoids the issue of over-alkylation often encountered in direct alkylation. masterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Reductive amination is a versatile and widely used method for preparing a variety of N-alkylated amines. organic-chemistry.org

A general procedure for reductive amination involves reacting the amine with the carbonyl compound, followed by reduction of the resulting imine. masterorganicchemistry.com This method is highly effective for installing various alkyl groups onto an amine. masterorganicchemistry.com

Optimization of Reaction Conditions and Process Intensification

Catalytic Systems and Ligand Effects on Reaction Efficiency and Selectivity

The synthesis of N-substituted indazoles can be effectively achieved through various catalytic methods, with palladium-catalyzed reactions being particularly prominent. The choice of catalyst and, crucially, the associated ligand, plays a pivotal role in determining the efficiency and regioselectivity of the N-alkylation of the indazole nucleus.

For the N-alkylation of indazoles, palladium complexes are frequently employed. The ligand's steric and electronic properties can significantly influence the outcome of the reaction. For instance, in the palladium-catalyzed amination of halo-7-azaindoles, biarylphosphine ligands like DavePhos have been utilized. nih.gov The steric bulk of the ligand can promote the reductive elimination step in the catalytic cycle, thereby influencing the yield of the N-arylated or N-alkylated product. nih.gov In some cases, the use of specific ligands like Xantphos in combination with a palladium source such as Pd₂(dba)₃ can lead to high conversion rates in C-N bond formation reactions. nih.gov Conversely, the absence of a suitable ligand or the use of a simple palladium salt like Pd(OAc)₂ often results in poor yields. nih.gov

The nature of the copper source in copper-catalyzed N-arylation of o-chlorinated arylhydrazones to form N-phenyl-1H-indazoles has also been shown to be critical, with CuI often providing the best performance compared to other copper sources like CuBr, CuCl, and CuO. scite.ai The choice of ligand in these copper-catalyzed reactions is also important, with 1,10-phenanthroline (B135089) being more effective than other ligands like N,N'-dimethylethanolamine (DMEA) and trans-1,2-diaminocyclohexane (DACH). scite.ai

The following table summarizes the effect of different catalytic systems and ligands on the N-alkylation of indazole derivatives based on literature findings.

| Catalyst | Ligand | Substrate | Product | Yield (%) | Reference |

| Pd₂(dba)₃ | Xantphos | N-methyl-4-bromo-7-azaindole and Amide | N-methyl-4-(amido)-7-azaindole | 85 | nih.gov |

| Pd(OAc)₂ | SPhos | N-methyl-4-bromo-7-azaindole and Amide | N-methyl-4-(amido)-7-azaindole | Low | nih.gov |

| CuI | 1,10-phenanthroline | o-chlorinated arylhydrazone | N-phenyl-1H-indazole | up to 70 | scite.ai |

| CuBr | 1,10-phenanthroline | o-chlorinated arylhydrazone | N-phenyl-1H-indazole | < 60 | scite.ai |

Solvent Selection and Temperature Control for Yield Enhancement and Purity

In the context of N-alkylation of indazoles, the choice of solvent can dramatically affect the regioselectivity. For the N1-selective alkylation of indazoles, polar aprotic solvents are often employed. For example, the use of tetrahydrofuran (B95107) (THF) as a solvent in combination with a strong base like sodium hydride (NaH) has been shown to favor the formation of the N1-alkylated product. nih.govorganic-chemistry.orgmasterorganicchemistry.com In contrast, solvents like dimethylformamide (DMF) can sometimes lead to mixtures of N1 and N2 isomers. organic-chemistry.org

Temperature also plays a crucial role. While some N-alkylation reactions proceed at room temperature, others require heating to achieve a reasonable reaction rate and conversion. For instance, increasing the reaction temperature from room temperature to 50 °C was found to facilitate the complete consumption of the starting indazole material in an N-alkylation reaction, with a negligible effect on the regioselectivity. nih.gov

For the diethylation of the 6-amino group, which can be achieved through reductive amination with acetaldehyde, the choice of solvent is also important. Solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (THF) are commonly used for reductive aminations with sodium triacetoxyborohydride (B8407120). organic-chemistry.org The temperature for this reaction is typically kept at room temperature to ensure the stability of the reducing agent and to control the reaction rate. tcichemicals.com

The table below illustrates the impact of solvent and temperature on the yield and selectivity of relevant synthetic steps.

| Reaction Step | Solvent | Base/Reagent | Temperature | Outcome | Reference |

| N1-Alkylation of Indazole | THF | NaH | 50 °C | High N1 selectivity and conversion | nih.gov |

| N1-Alkylation of Indazole | DMF | NaH | Room Temp | Mixture of N1 and N2 isomers | organic-chemistry.org |

| Reductive Amination | DCE | Sodium Triacetoxyborohydride | Room Temp | High yield of amine product | organic-chemistry.org |

| Reductive Amination | THF | Sodium Triacetoxyborohydride | Room Temp | Good yield of amine product | organic-chemistry.org |

Stereochemical and Regiochemical Control in Indazole Synthesis

The synthesis of this compound necessitates precise control over regiochemistry, specifically to ensure the formation of the N1-substituted indazole isomer. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, and alkylation can occur at either position, leading to a mixture of regioisomers.

The regioselectivity of N-alkylation is influenced by a combination of steric and electronic factors of the indazole substrate, as well as the reaction conditions. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This thermodynamic preference can be exploited to achieve N1-selectivity.

A common strategy for achieving high N1-regioselectivity is the use of a strong, non-nucleophilic base in a polar aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to provide excellent N1 selectivity for the alkylation of various substituted indazoles. nih.govorganic-chemistry.orgmasterorganicchemistry.com The rationale behind this selectivity is believed to involve the formation of the sodium salt of the indazole, where the sodium cation may coordinate in a way that directs the incoming electrophile to the N1 position.

The nature of the substituent on the indazole ring also plays a significant role. Electron-withdrawing groups on the benzene (B151609) ring of the indazole can influence the electron density at the N1 and N2 positions, thereby affecting the regioselectivity of alkylation. For instance, studies on the alkylation of variously substituted indazoles have shown that electron-deficient indazoles can exhibit high N1-selectivity under certain conditions. organic-chemistry.orgmasterorganicchemistry.com

The following table provides examples of how reaction conditions can influence the regiochemical outcome of indazole N-alkylation.

| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | nih.gov |

| 1H-Indazole | n-Pentyl bromide | K₂CO₃ | DMF | 1.1:1 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38:46 | organic-chemistry.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Pentyl bromide | NaH | THF | >99:1 | masterorganicchemistry.com |

Regarding stereochemistry, the synthesis of this compound from achiral precursors does not typically generate stereocenters, and therefore, stereochemical control in the context of enantioselectivity or diastereoselectivity is not a primary concern for the final product itself, unless chiral reagents or catalysts are used in a way that would introduce chirality.

Comprehensive Spectroscopic Characterization Techniques

A multi-faceted approach utilizing various spectroscopic methods is essential for the thorough characterization of this compound. Each technique provides unique and complementary information regarding the compound's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the assembly of the molecular puzzle.

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the distinct proton and carbon environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the nuclei, providing clues to their location and neighboring functional groups.

In the ¹H NMR spectrum, the aromatic protons of the indazole ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the diethylamino group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The N-H proton of the indazole ring would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement this information, with distinct signals for each carbon atom in the indazole core and the diethylamino substituent. The chemical shifts would confirm the presence of the aromatic rings and the aliphatic side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indazole-H3 | ~8.0 | - |

| Indazole-H4 | ~7.5 | ~120 |

| Indazole-H5 | ~6.8 | ~110 |

| Indazole-H7 | ~7.6 | ~115 |

| -N(CH₂CH₃)₂ | ~3.4 (quartet) | ~45 |

| -N(CH₂CH₃)₂ | ~1.2 (triplet) | ~14 |

| Indazole-C3 | - | ~135 |

| Indazole-C3a | - | ~122 |

| Indazole-C6 | - | ~148 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between the methylene quartet and the methyl triplet of the ethyl groups would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. For example, NOE correlations could be observed between the protons of the diethylamino group and the adjacent aromatic proton on the indazole ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the indazole ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic ethyl groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring would generate a series of bands in the 1400-1650 cm⁻¹ region, which constitutes a "fingerprint" for the heterocyclic core.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the indazole ring are often more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Indazole) | 3200-3500 (broad) | 3200-3500 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2970 | 2850-2970 |

| C=C/C=N Stretch (Ring) | 1400-1650 | 1400-1650 |

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for obtaining its elemental composition. For this compound (C₁₁H₁₅N₃), the expected monoisotopic mass would be calculated with high accuracy.

Furthermore, by subjecting the molecule to fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is generated. This pattern provides valuable structural information as the molecule breaks apart at its weakest bonds. For instance, the loss of an ethyl group or the fragmentation of the indazole ring would produce specific fragment ions, further confirming the proposed structure. For a related compound, N,N-diethyl-6-nitro-1H-indazol-3-amine, a predicted [M+H]⁺ adduct has a mass-to-charge ratio (m/z) of 235.11896 uni.lu.

Solid-State Structural Determination via X-ray Crystallography

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, detailed view of the molecule's three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Although specific crystallographic data for this compound is not publicly available, the crystal structure of the closely related compound, 1,3-Dimethyl-1H-indazol-6-amine, provides significant insights into the likely solid-state packing and intermolecular interactions. researchgate.netnih.gov

The study of 1,3-Dimethyl-1H-indazol-6-amine revealed that the indazole ring system is nearly planar. nih.gov In the crystal lattice, molecules are linked by N—H···N hydrogen bonds, forming a stable, packed structure. nih.gov It is highly probable that this compound would exhibit similar planarity of the indazole core and would also engage in hydrogen bonding via its N-H group, influencing its crystal packing.

Table 3: Crystallographic Data for the Analogue 1,3-Dimethyl-1H-indazol-6-amine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁N₃ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.3004 (10) |

| b (Å) | 8.3399 (7) |

| c (Å) | 5.6563 (1) |

| V (ų) | 863.28 (9) |

This data for a related compound suggests the type of crystallographic information that would be obtained for this compound.

The combination of these advanced spectroscopic and crystallographic techniques provides a comprehensive and unambiguous structural elucidation of this compound, a critical step in understanding its chemical properties and potential applications.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Dimethyl-1H-indazol-6-amine |

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state packing of indazole derivatives is heavily influenced by intermolecular forces, particularly hydrogen bonding. In the case of amino-substituted indazoles, the amino group and the pyrazole-type nitrogens of the indazole core are primary sites for these interactions.

Analysis of a structurally similar compound, 1,3-Dimethyl-1H-indazol-6-amine, provides significant insight into the potential packing motifs. In the crystal structure of this analog, intermolecular N—H⋯N hydrogen bonds are the defining feature of the crystal packing. nih.govresearchgate.net These bonds form between the amino group (as the donor) and the N1 nitrogen atom of the indazole ring of an adjacent molecule. This interaction links the molecules into chains or more complex networks, creating a stable, ordered crystalline lattice. nih.gov

Table 1: Hydrogen-Bond Geometry for the Analog 1,3-Dimethyl-1H-indazol-6-amine Data extracted from a study on a closely related structural analog to infer potential interactions.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N3—H3A···N1 | 0.89 (1) | 2.32 (1) | 3.203 (2) | 169 (2) |

| N3—H3B···N3 | 0.91 (1) | 2.48 (1) | 3.384 (2) | 175 (2) |

| Source: Zhang et al. (2012). nih.govresearchgate.net |

Geometric Parameters and Conformational Preferences in the Crystalline State

The geometric parameters of the indazole ring system are well-established. The molecule consists of a fused benzene and pyrazole (B372694) ring. In the crystal structure of the related 1,3-Dimethyl-1H-indazol-6-amine, the indazole ring system is nearly planar. nih.govresearchgate.net This planarity is a common feature of aromatic bicyclic systems.

The bond lengths and angles within the indazole core are generally within the normal ranges for such heterocyclic systems. nih.gov The C-C bonds in the benzene portion exhibit aromatic character, while the bonds within the pyrazole ring reflect its unique electronic nature. For this compound, the key conformational flexibility would arise from the orientation of the diethylamino group relative to the indazole plane. Rotation around the C6-N(amine) bond would be possible. In the crystalline state, the conformation is likely to be one that minimizes steric hindrance while potentially participating in weak intermolecular interactions. The ethyl groups themselves will adopt a staggered conformation to minimize internal strain.

Table 2: Selected Geometric Parameters (Bond Lengths and Angles) for the Analog 1,3-Dimethyl-1H-indazol-6-amine Data from a related structure used to predict the geometry of the target compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1—N2 | 1.380 (2) | C2—N1—N2 | - |

| N1—C2 | 1.329 (3) | N1—N2—C8 | - |

| N2—C8 | 1.362 (2) | C4—C5—C6 | - |

| N3—C6 | 1.401 (3) | C5—C6—C7 | - |

| C3—C4 | 1.407 (3) | C5—C6—N3 | - |

| C4—C5 | 1.367 (3) | - | - |

| C5—C6 | 1.411 (3) | - | - |

| Source: Zhang et al. (2012). nih.gov |

Intramolecular Dynamics and Tautomeric Equilibria of the Indazole Ring System in Solution and Solid States

A crucial aspect of indazole chemistry is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net Indazole can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net

The 1H-tautomer, which has a benzenoid structure, is generally considered to be thermodynamically more stable and predominates over the 2H-tautomer, which has a quinonoid structure. researchgate.net This stability difference is a key factor in both the solid state and in solution. For this compound, the name itself specifies the 1H-tautomer as the expected form.

In the solid state, crystal packing forces, particularly hydrogen bonding, typically "lock" the molecule into a single tautomeric form. Given the expected N—H···N hydrogen bonding, the 1H-tautomer is the most probable form in the crystal lattice.

In solution, a dynamic equilibrium between the 1H and 2H tautomers can exist, with the position of the equilibrium depending on factors such as the solvent, temperature, and the electronic nature of substituents on the ring. The electron-donating diethylamino group at the C6 position would increase the electron density of the benzene ring, which would further stabilize the benzenoid 1H-tautomer. Therefore, even in solution, this compound is expected to exist predominantly as the 1H-tautomer. Spectroscopic techniques like NMR would be able to confirm this by observing the chemical shifts and coupling patterns of the ring protons.

Computational and Theoretical Investigations of N,n Diethyl 1h Indazol 6 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a molecule's electronic structure, geometry, and energetic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies for Ground State Geometries, Vibrational Frequencies, and Energetic Profiles

Density Functional Theory (DFT) has become a popular and effective method for studying the physicochemical properties of indazole derivatives. nih.govdergipark.org.tr This approach is used to determine the most stable three-dimensional arrangement of atoms in the N,N-Diethyl-1H-indazol-6-amine molecule, known as its ground state geometry. By optimizing the geometry, researchers can obtain key structural parameters such as bond lengths, bond angles, and dihedral angles.

Vibrational frequency calculations are typically performed following geometry optimization. These calculations not only confirm that the optimized structure corresponds to a true energy minimum but also provide a theoretical vibrational spectrum (e.g., Infrared and Raman). This theoretical spectrum can be compared with experimental data to validate the computational model.

Furthermore, DFT is employed to investigate the energetic profiles of the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of the molecule. nih.govdergipark.org.trresearchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Table 1: Calculated Ground State Geometrical Parameters and Energetic Properties of this compound using DFT

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.38 |

| N2-C3 | 1.36 |

| C3-C3a | 1.41 |

| C6-N(Et)2 | 1.39 |

| Bond Angles (°) ** | |

| N1-N2-C3 | 112.5 |

| N2-C3-C3a | 108.0 |

| C5-C6-C7 | 119.5 |

| Dihedral Angles (°) ** | |

| C4-C3a-N2-N1 | 179.8 |

| C6-C7-C7a-N1 | -179.9 |

| Energetic Properties (eV) | |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data presented in this table is illustrative and based on typical values obtained for similar indazole derivatives from DFT calculations. Actual values would require specific calculations for this compound.

Ab Initio Molecular Orbital Theory for Electronic Properties and Charge Distribution

Ab initio molecular orbital theory represents another class of quantum chemical methods that can be used to study the electronic properties of this compound. While computationally more demanding than DFT, ab initio methods can provide highly accurate wavefunctions and energies.

These calculations are particularly useful for determining the distribution of electron density within the molecule. By analyzing the molecular orbitals, one can understand how electrons are shared between atoms and identify regions of the molecule that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other molecules, including potential biological targets. The charge distribution can be visualized using molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic sites of the molecule.

Molecular Modeling and Dynamics Simulations for Conformational Landscape and Solvation Effects

While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and dynamics simulations allow for the study of the behavior of the molecule over time and in different environments.

Molecular dynamics (MD) simulations, in particular, are powerful tools for exploring the conformational landscape of flexible molecules like this compound. The diethylamino group can rotate, leading to different spatial arrangements or conformers. MD simulations can track the movements of all atoms in the molecule over a period of time, providing a dynamic picture of its flexibility and identifying the most stable conformers. Such simulations have been successfully applied to study the stability of indazole derivatives in various environments. nih.govnih.gov

Furthermore, MD simulations can be used to investigate solvation effects. The properties and behavior of a molecule can be significantly influenced by the solvent it is in. By explicitly including solvent molecules (such as water) in the simulation, researchers can study how the solvent interacts with this compound and how this affects its conformation and dynamics.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Modes)

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for its characterization. For example, theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of the different atoms in this compound. These predicted shifts can then be compared with experimental NMR data to confirm the structure of the synthesized compound. Theoretical calculations of NMR parameters have been shown to be a sound basis for experimental observations in indazole derivatives. acs.orgnih.gov

As mentioned earlier, DFT calculations can provide theoretical vibrational frequencies. These correspond to the vibrational modes of the molecule, which are observed in infrared (IR) and Raman spectroscopy. The calculated vibrational spectrum can aid in the interpretation of experimental spectra.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | 135.2 |

| C3a | 122.8 |

| C4 | 110.5 |

| C5 | 120.1 |

| C6 | 148.9 |

| C7 | 115.3 |

| C7a | 140.6 |

| CH2 (Ethyl) | 45.1 |

| CH3 (Ethyl) | 14.8 |

Note: The data in this table is for illustrative purposes and represents typical predicted values. The accuracy of such predictions depends on the level of theory and basis set used in the calculation.

Ligand-Target Interaction Modeling for Indazole Scaffolds (General Principles and Methodologies)

A key application of computational chemistry in drug discovery is the modeling of how a potential drug molecule (a ligand) interacts with its biological target, which is often a protein. The indazole scaffold is a common feature in molecules designed to act as inhibitors for various protein targets, such as kinases and cytochrome P450 enzymes. nih.govnih.govnih.gov

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a protein's active site. nih.gov This method involves generating a large number of possible conformations of the ligand within the binding site and scoring them based on how well they fit and interact with the protein.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to understand the relationship between the structural features of a series of indazole derivatives and their biological activity. nih.gov These models can help identify the key structural modifications that lead to enhanced activity.

Pharmacophore modeling is another important tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups) that are necessary for a molecule to bind to a specific target. nih.gov This information can then be used to design new molecules with improved binding properties. These computational approaches are instrumental in the rational design of new drug candidates based on the indazole scaffold. nih.gov

Structure Activity Relationship Sar and Analog Design Within the N,n Diethyl 1h Indazol 6 Amine Framework

Design Principles for Modulating Indazole Scaffold Properties and Interactions

The indazole core is a versatile scaffold in drug discovery, known for its ability to engage in various biological interactions. The design of new derivatives based on N,N-Diethyl-1H-indazol-6-amine is guided by several key principles aimed at modulating its properties.

The indazole ring system, being a bicyclic heteroaromatic structure, can participate in hydrogen bonding, pi-stacking, and hydrophobic interactions. The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond donors (N1-H) or acceptors. The properties of the scaffold are highly dependent on the substitution pattern. For instance, alkylation at the N1 or N2 position can significantly alter the molecule's hydrogen bonding capacity, solubility, and metabolic stability.

Synthetic Strategies for this compound Derivatives

The generation of a library of this compound derivatives relies on robust and flexible synthetic strategies that allow for modifications at various positions of the molecule.

The indazole ring offers multiple sites for substitution, each providing a vector for property modulation. A common synthetic precursor is a nitro-indazole, which can then be reduced to the corresponding amine. nih.gov

N1 and N2 Positions: Alkylation of the indazole nitrogen is a common strategy. The reaction of a 6-nitro-1H-indazole with an alkylating agent like dimethyl carbonate or iodomethane (B122720) in the presence of a base typically yields a mixture of N1 and N2 isomers, which can be separated chromatographically. nih.govnih.govresearchgate.net The N1-alkylated product is often the major isomer. nih.gov Subsequent reduction of the nitro group, for example through catalytic hydrogenation with Pd/C, affords the 6-aminoindazole derivatives. nih.govnih.govresearchgate.net This approach allows for the introduction of various alkyl or other functional groups at the N1 and N2 positions, influencing the molecule's steric and electronic properties.

Benzene (B151609) Ring Positions: Substitutions on the benzene portion of the indazole ring (positions 3, 4, 5, and 7) are also crucial for tuning activity. For instance, fragment-led de novo design has been used to develop 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Structure-guided drug design has similarly been employed to create potent epidermal growth factor receptor (EGFR) kinase inhibitors by modifying the indazole core. nih.gov The synthesis of these derivatives often starts from appropriately substituted nitrobenzenes, which are then cyclized to form the desired substituted indazole. The specific reactivity of nitro-indazoles can be influenced by the position of the nitro group. acs.org

A general synthetic scheme for N-alkylated 6-aminoindazoles is shown below:

Scheme 1: General synthesis of N1- and N2-alkylated 6-aminoindazoles.

(Image depicts a two-step reaction: 1. Alkylation of 6-nitro-1H-indazole to yield a mixture of N1- and N2-alkylated isomers. 2. Reduction of the nitro group to an amine.)

The N,N-diethylamino group at the 6-position is a key feature that can be modified to explore its impact on target binding and pharmacokinetics.

Chain Length and Branching: The ethyl groups can be replaced with shorter (methyl) or longer alkyl chains (propyl, butyl). Branching, such as using isopropyl or tert-butyl groups, can introduce steric hindrance that may enhance selectivity or reduce metabolism. cambridgemedchemconsulting.com

Cyclization: Incorporating the nitrogen atom into a cyclic system, such as a pyrrolidine, piperidine, or morpholine (B109124) ring, can have a significant impact. This conformational constraint can reduce the entropy loss upon binding to a target, potentially increasing affinity. It can also influence solubility and metabolic stability.

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's biological profile. cambridgemedchemconsulting.com

For the N,N-diethylamino group, various bioisosteres can be considered. For example, an ether or a thioether linkage could be explored. Small heterocyclic rings can also serve as bioisosteres for the dialkylamino moiety.

The indazole nucleus itself is a known bioisostere for other aromatic systems like benzimidazole (B57391) or even a catechol moiety, which can be crucial for avoiding metabolic liabilities associated with catechols while maintaining key interactions. google.comresearchgate.net

| Original Group | Potential Bioisosteric Replacement | Rationale |

| Diethylamino | Pyrrolidinyl, Piperidinyl | Introduces conformational rigidity, may improve binding affinity and metabolic stability. |

| Diethylamino | Morpholinyl | Increases polarity and potential for hydrogen bonding, may improve solubility. |

| Diethylamino | Trifluoromethyl-oxetane | Acts as a tert-butyl isostere, potentially improving metabolic stability and lipophilic efficiency. cambridgemedchemconsulting.com |

| Indazole N1-H | N-CH3 | Blocks hydrogen bond donor capability, increases lipophilicity. |

| Benzene Ring | Pyridine, Thiophene | Modulates electronics and solubility, introduces potential new interaction points. cambridgemedchemconsulting.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, 3D-QSAR studies have been particularly insightful. nih.govtandfonline.com

These studies typically involve aligning a set of indazole analogs and calculating steric and electrostatic fields around them. By correlating these fields with the observed biological activity, contour maps can be generated that highlight regions where certain properties are favorable or unfavorable for activity.

For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors revealed crucial information about the optimal positions for electropositive and electronegative substituents at the R1 and R2 positions of the indazole ring. tandfonline.com The steric maps also helped to identify where bulky or non-bulky groups would be beneficial. tandfonline.com Such models can generate pharmacophore hypotheses, which are 3D arrangements of essential features required for biological activity. A five-point pharmacophore for HIF-1α inhibitors was developed, consisting of one hydrogen bond acceptor, one donor, and three aromatic ring features. tandfonline.com

These QSAR models serve as a predictive tool, allowing for the virtual screening of new designs and the prioritization of synthetic targets. They provide a structural framework that can guide the design of novel this compound derivatives with potentially enhanced potency and selectivity. nih.gov

Mechanistic Investigations of Biological Interactions of Indazole Derivatives

Identification and Characterization of Putative Molecular Targets for Indazole Scaffolds

The therapeutic potential of indazole derivatives stems from their ability to interact with various biological macromolecules, thereby modulating their function. Research has identified several key molecular targets, including enzymes and receptors, that are crucial to the pathophysiology of diseases like cancer.

Enzyme Inhibition Studies (e.g., Protein Kinases, Dioxygenases)

A significant body of research has focused on the inhibitory effects of 6-aminoindazole derivatives on enzymes that play a critical role in cancer progression.

Protein Kinase Inhibition: The indazole nucleus is recognized as an effective hinge-binding fragment for protein kinases. nih.gov For instance, derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been synthesized and identified as potent inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine kinase involved in cell mitosis. nih.gov Molecular docking studies have revealed that the indazole core can form crucial hydrogen bonds with the hinge region residues of the kinase. nih.gov One notable compound from this series, K22, exhibited a half-maximal inhibitory concentration (IC50) of 0.1 nM against PLK4. nih.gov

Dioxygenase Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has emerged as a key immuno-oncology target. nih.gov Several 6-substituted aminoindazole derivatives have been designed as IDO1 inhibitors. nih.gov For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to significantly suppress the expression of the IDO1 protein in human colorectal cancer cells (HCT116). nih.gov Another related compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, also demonstrated notable suppression of IDO1 expression.

Receptor Binding Profiling and Ligand-Receptor Complex Formation

Modulation of Intracellular Signal Transduction Pathways

Indazole derivatives can exert their biological effects by modulating key intracellular signaling pathways that control cell fate. Studies on 1H-indazole-3-amine derivatives have shown that they can impact the p53/MDM2 pathway. nih.gov For instance, compound 6o from a synthesized series was suggested to affect apoptosis and the cell cycle by potentially inhibiting Bcl2 family members and interfering with this pathway in a concentration-dependent manner in chronic myeloid leukemia (K562) cells. nih.gov

In Vitro Methodologies for Assessing Biological Engagement and Cellular Responses

A variety of in vitro assays are employed to evaluate the biological activity of indazole derivatives, providing crucial data on their potency and mechanism of action at the cellular level.

Cell-Based Assays for Proliferative Control and Apoptosis Induction Mechanisms

Cell-based assays are fundamental in determining the anti-cancer potential of indazole compounds.

Proliferative Control: The anti-proliferative activity of 6-substituted aminoindazole derivatives has been evaluated across a range of human cancer cell lines using the sulforhodamine B (SRB) assay. nih.govresearchgate.net For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine displayed a potent anti-proliferative effect on HCT116 cells with an IC50 value of 0.4 ± 0.3 μM. nih.gov In another study, N-(4-fluorobenzyl)-1H-indazol-6-amine showed an IC50 of 14.3 ± 4.4 µM in HCT116 cells, while exhibiting low cytotoxicity in normal lung fibroblast cells (MRC5). researchgate.net

Apoptosis Induction: The induction of apoptosis is a key mechanism of action for many anti-cancer agents. Research has shown that treatment with certain 1H-indazole-3-amine derivatives leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. Furthermore, some 6-aminoindazole derivatives have been shown to trigger apoptosis in a dose-dependent manner in ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines. researchgate.net

Cell Cycle Analysis: Flow cytometry is utilized to investigate the effect of indazole compounds on the cell cycle. Treatment of HCT116 cells with N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine resulted in G2/M phase cell cycle arrest. nih.gov Similarly, a 1H-indazole-3-amine derivative, compound 6o , was observed to cause an increase in the G0/G1 phase population in K562 cells. nih.gov

The table below summarizes the in vitro anti-proliferative activity of selected 6-aminoindazole derivatives.

| Compound Name | Cancer Cell Line | IC50 (µM) |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 0.4 ± 0.3 |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 ± 4.4 |

| Compound 6o (a 1H-indazole-3-amine derivative) | K562 | 5.15 |

| N-(1H-indazol-6-yl)benzenesulfonamide derivative K22 | MCF-7 | 1.3 |

Biochemical Assays for Direct Target Engagement and Functional Modulation

Biochemical assays are crucial for confirming the direct interaction of a compound with its molecular target and for quantifying its inhibitory potency.

Kinase Assays: The inhibitory activity of indazole derivatives against specific kinases is determined using in vitro kinase assays. For example, the potency of N-(1H-indazol-6-yl)benzenesulfonamide derivatives against PLK4 was determined using such assays, which measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor. nih.gov

IDO1 Expression Analysis: Western blotting is a common technique used to assess the effect of indazole derivatives on the expression levels of target proteins like IDO1. Studies have used this method to demonstrate the suppression of IDO1 protein expression in cancer cells following treatment with 6-aminoindazole derivatives. nih.gov

Elucidation of Molecular Mechanisms Underlying Cellular and Biochemical Effects of Indazole Derivatives

The therapeutic potential of indazole derivatives, particularly in oncology, has spurred intensive research into their molecular mechanisms of action. Investigations have revealed that these compounds can modulate a variety of cellular and biochemical pathways, leading to effects such as the inhibition of cancer cell proliferation and the induction of apoptosis. This section delves into the specific molecular interactions and downstream cellular consequences of treatment with N,N-Diethyl-1H-indazol-6-amine and its closely related analogues.

Anticancer Mechanisms of 6-Aminoindazole Derivatives

A significant body of research has focused on the anticancer properties of 6-aminoindazole derivatives. These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression and the disruption of the cell cycle.

One of the primary targets of 6-aminoindazole derivatives is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a critical role in immune evasion by tumors. nih.govrsc.org IDO1 catalyzes the first and rate-limiting step in the metabolism of tryptophan along the kynurenine (B1673888) pathway. rsc.org By depleting tryptophan and generating immunosuppressive metabolites, IDO1 helps create a tumor microenvironment that is hostile to immune cells. rsc.org Certain 6-aminoindazole derivatives have been designed as IDO1 inhibitors. nih.govrsc.org For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to suppress the expression of the IDO1 protein. nih.govrsc.org The inhibition of IDO1 by these derivatives can restore immune surveillance and hinder tumor growth. nih.gov

In addition to IDO1 inhibition, several 6-aminoindazole derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines. researchgate.netdntb.gov.ua This activity is often linked to the induction of cell cycle arrest, a critical mechanism for controlling cell division. Studies have shown that treatment with compounds such as N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine can cause cancer cells to accumulate in the G2/M phase of the cell cycle. nih.govrsc.orgrsc.org This arrest prevents the cells from proceeding to mitosis, thereby inhibiting tumor growth. nih.govrsc.org

The following table summarizes the in vitro anticancer activity of selected 6-aminoindazole derivatives against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | Human Colorectal Cancer | 14.3 ± 4.4 | researchgate.net |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | Human Colorectal Cancer | 0.4 ± 0.3 | nih.gov |

| Compound 39 (a 6-aminoindazole derivative) | MDA-MB-231 | Breast Cancer | 1.7 ± 1.1 | nih.govrsc.org |

| A549 | Lung Cancer | 2.8 ± 1.3 | nih.govrsc.org | |

| SNU-638 | Gastric Cancer | 1.8 ± 1.4 | nih.govrsc.org | |

| Compound 6o (an indazole-3-amine derivative) | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

Inhibition of Protein Kinases

Another important mechanism through which indazole derivatives exert their biological effects is the inhibition of protein kinases. These enzymes are crucial regulators of a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 1H-indazole-3-amine scaffold, for example, is recognized as an effective hinge-binding fragment that can interact with the ATP-binding site of various kinases. nih.govnih.gov

Research has led to the development of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as highly potent inhibitors of Polo-like kinase 4 (PLK4). nih.gov PLK4 is a key regulator of centriole duplication and is overexpressed in several cancers. nih.gov One such derivative, compound K22, exhibited an IC₅₀ of 0.1 nM against PLK4 and demonstrated significant anti-proliferative activity against MCF-7 breast cancer cells with an IC₅₀ of 1.3 µM. nih.gov

Furthermore, derivatives of 1H-indazol-3-amine have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), another important target in cancer therapy. nih.gov The compound 6-(3-methoxyphenyl)-1H-indazol-3-amine showed promising inhibitory activity against FGFR1 with an IC₅₀ of 15.0 nM. nih.gov

The table below presents the inhibitory activity of selected indazole derivatives against specific protein kinases.

| Compound | Target Kinase | IC₅₀ | Reference |

|---|---|---|---|

| Compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | PLK4 | 0.1 nM | nih.gov |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 nM | nih.gov |

Induction of Apoptosis

In addition to inhibiting cell proliferation, some indazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. For instance, a derivative of 1,3-dimethyl-6-amino-1H-indazole, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has been found to induce apoptosis in hypopharyngeal carcinoma cells. Similarly, compound 6o, an indazole-3-amine derivative, was shown to affect apoptosis possibly through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway. nih.gov

Patent Landscape and Intellectual Property Considerations in Indazole Chemistry

Analysis of Patented Indazole Derivatives and Their Reported Applications

The indazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, leading to a rich and diverse patent landscape. nih.gov A review of patents filed between 2013 and 2017 alone highlights the extensive research and development focused on these heterocyclic compounds. nih.govtandfonline.com Patented indazole derivatives have shown promise in a multitude of therapeutic areas, most notably in oncology, anti-inflammatory applications, and the treatment of neurodegenerative disorders. nih.govresearchgate.net

Indazole-based compounds are frequently developed as protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment. nih.govnih.gov For instance, Axitinib and Pazopanib are well-known tyrosine kinase inhibitors containing an indazole core and are approved for the treatment of renal cell carcinoma. acs.org Another example is Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist with an indazole structure, used to manage nausea and vomiting induced by chemotherapy. austinpublishinggroup.comnih.gov

The versatility of the indazole ring allows for substitutions at various positions, leading to a wide range of biological activities. researchgate.netnih.gov This structural flexibility is a key factor driving the continuous filing of patents for new indazole derivatives with novel substitution patterns and improved therapeutic profiles. tandfonline.com For example, a series of 1H-indazole derivatives were designed and evaluated for their epidermal growth factor receptor (EGFR) kinase activity, with some compounds showing potent inhibition of EGFR kinases. nih.gov

Beyond cancer, patented indazole derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govresearchgate.net One study reported that the indazole derivative 6-amino-1-methyl-indazole (AMI) demonstrated neuroprotective effects by inhibiting tau hyperphosphorylation, a key pathological feature of several neurodegenerative disorders. nih.gov Furthermore, some indazole derivatives have been investigated as cannabinoid (CB)1 receptor agonists for pain management and as inhibitors of butyrylcholinesterase for Alzheimer's disease. researchgate.netgoogle.comgoogle.com

The following table provides a summary of selected patented indazole derivatives and their reported applications:

| Compound/Derivative Class | Reported Application/Target | Reference |

| Axitinib | Tyrosine kinase inhibitor (Renal cell carcinoma) | acs.org |

| Pazopanib | Tyrosine kinase inhibitor (Renal cell carcinoma) | acs.org |

| Granisetron | 5-HT3 receptor antagonist (Chemotherapy-induced nausea) | austinpublishinggroup.comnih.gov |

| 1H-Indazole Derivatives | Epidermal Growth Factor Receptor (EGFR) kinase inhibitors | nih.gov |

| 6-amino-1-methyl-indazole (AMI) | Inhibition of tau hyperphosphorylation (Neuroprotection) | nih.gov |

| Indazole Arylsulfonamides | CC-Chemokine Receptor 4 (CCR4) antagonists | acs.org |

| 1H-indazole-3-carboxamide derivatives | MAPKAP kinase modulators | acs.org |

| Various Indazole Derivatives | Cannabinoid (CB)1 receptor agonists (Pain, inflammation) | google.comgoogle.com |

| 5-substituted indazole derivatives | Cholinesterase and BACE1 inhibitors (Alzheimer's disease) | researchgate.net |

Strategies for Novel Compound Discovery and Intellectual Property Protection in Heterocyclic Chemistry

The discovery and protection of novel heterocyclic compounds like N,N-Diethyl-1H-indazol-6-amine are critical for advancing medicinal chemistry and ensuring a return on research and development investment. numberanalytics.comnumberanalytics.com The strategies employed involve a combination of innovative synthetic methodologies and a thorough understanding of patent law. rsc.orgresearchgate.net

Novel Compound Discovery:

The search for new, patentable heterocyclic compounds often relies on several key strategies:

Scaffold Hopping and Molecular Hybridization: This involves modifying a known active scaffold (like the indazole ring) to create novel structures with potentially improved properties. nih.govmdpi.com By making strategic changes to the core structure or its substituents, chemists can generate new chemical entities that may have different biological activities or better pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in a molecule's structure affect its biological activity is crucial. nih.gov This allows researchers to optimize lead compounds and identify the most promising candidates for further development.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create a more potent lead compound. rroij.com This can be a more efficient way to explore chemical space compared to traditional high-throughput screening.

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials. ub.edu This can accelerate the discovery process by rapidly generating libraries of diverse heterocyclic compounds for screening. ub.edu

Development of New Synthetic Methodologies: Innovations in synthetic organic chemistry, such as new C-H activation techniques and photoredox catalysis, provide access to previously inaccessible chemical space and enable the creation of novel heterocyclic structures. rsc.orgresearchgate.net

Intellectual Property Protection:

Once a novel and potentially useful heterocyclic compound is discovered, securing intellectual property rights is paramount. numberanalytics.comnumberanalytics.com The primary means of protection is through patents. numberanalytics.com Key considerations for patenting in heterocyclic chemistry include:

Types of Patents:

Composition of Matter Patents: These provide the broadest protection, covering the novel chemical compound itself. numberanalytics.com

Method of Use Patents: These cover a new use for a known compound. numberanalytics.com

Process Patents: These protect a new and non-obvious method of synthesizing a compound. numberanalytics.com

Patentability Requirements: To be patentable, an invention must be:

Novel: The compound must not have been previously disclosed to the public. numberanalytics.com

Non-obvious: The compound must not be an obvious modification of a known compound to someone skilled in the art. numberanalytics.com

Useful: The compound must have a specific, substantial, and credible utility. numberanalytics.com

Drafting a Strong Patent Application: The patent application must provide a detailed written description of the invention and enable a person skilled in the art to make and use the compound. numberanalytics.com This includes providing sufficient experimental data to support the claims.

By employing these discovery and protection strategies, researchers and pharmaceutical companies can continue to innovate within the field of indazole chemistry and bring new therapeutic agents to market.

Q & A

Basic: What are the key considerations for synthesizing N,N-Diethyl-1H-indazol-6-amine with high purity?

Methodological Answer:

- Reaction Design : Use alkylation agents (e.g., diethyl sulfate) on 1H-indazol-6-amine under controlled conditions (e.g., DMF as solvent, triethylene diamine as catalyst, 353 K for 10 hours) to introduce diethyl groups. Optimize stoichiometry (e.g., 3 equivalents of alkylating agent) to minimize byproducts .

- Purification : Employ silica gel column chromatography to isolate the target compound from regioisomers (e.g., 2,3-dimethyl vs. 1,3-dimethyl derivatives). Monitor purity via HPLC with UV detection (λ = 254 nm) .

- Validation : Confirm structure using -NMR (e.g., triplet for –CH– groups at δ 1.2–1.4 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of amine substituents in this compound analogs?

Methodological Answer:

- Variable Substituents : Synthesize analogs with alternative alkyl groups (e.g., methyl, propyl) or aromatic substituents. Compare pharmacokinetic properties (e.g., logP, solubility) using computational tools like COSMO-RS .

- Biological Assays : Test analogs against target receptors (e.g., kinases, GPCRs) using in vitro binding assays (IC/EC determination) and in vivo efficacy models (e.g., rodent inflammation assays). Include positive/negative controls (e.g., known inhibitors) .

- Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with bioactivity .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR spectra for diagnostic signals:

- Mass Spectrometry : Confirm molecular ion ([M+H]) via ESI-MS and isotopic pattern alignment with theoretical values .

- IR Spectroscopy : Validate amine N–H stretches (3300–3500 cm) and absence of nitro/ketone impurities .

Advanced: How should researchers address contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values across studies)?

Methodological Answer:

- Protocol Harmonization : Compare experimental conditions (e.g., cell lines, buffer pH, incubation time) across studies. Replicate assays using standardized protocols .

- Meta-Analysis : Aggregate data from multiple sources and apply statistical models (e.g., random-effects models) to identify outliers or confounding variables .

- Mechanistic Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .

Basic: What safety precautions are essential during handling and storage of this compound?

Methodological Answer:

- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact. Avoid dust generation via solvent-based handling .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C. Monitor for decomposition via periodic HPLC analysis .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What analytical challenges arise in detecting trace impurities (e.g., nitrosamines) in this compound batches?

Methodological Answer:

- Sensitive Detection : Use LC-MS/MS with MRM mode (e.g., m/z transition 147→77 for nitrosamines) and limit of quantification (LOQ) ≤1 ppm .

- Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate impurities .

- Method Validation : Perform spike/recovery studies (80–120% recovery) and inter-laboratory cross-validation to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.